N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Scientific Research Applications
Protein Kinase Inhibition
The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Inhibition of specific kinases can be therapeutically relevant.
Antimicrobial Activity
While not explicitly mentioned for this compound, related structures have been evaluated for antimicrobial activity. If you’re interested in exploring this aspect further, you might consider investigating the compound’s potential effects against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) .
Anti-Tobacco Mosaic Virus (TMV) Activity
Although not directly studied for this compound, related derivatives have been evaluated for their anti-TMV activity. If you’re curious about antiviral properties, it might be worthwhile to explore this avenue .
Nucleophilic Aromatic Substitution
The synthesis of this compound involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Understanding the synthetic pathways can provide insights into its reactivity and potential modifications .
Heterocycle Reactions
Given its heterocyclic structure, this compound could participate in various heterocycle reactions. Further exploration of its reactivity in different chemical transformations could reveal additional applications .
Covalent Inhibitors
Considering its design as a potential irreversible inhibitor, investigating its covalent binding properties and selectivity could be relevant. Covalent inhibitors are gaining attention in drug discovery due to their unique mechanisms of action .
Safety And Hazards
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-18(23)6-7-19-20(14)26-22(29-19)27(13-16-8-10-25-11-9-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMXGUJMWBRIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
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